molecular formula C12H27Cl2N3O B15146705 2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride

2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride

Cat. No.: B15146705
M. Wt: 300.27 g/mol
InChI Key: AQLIIDYAFUOPRQ-UHFFFAOYSA-N
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Description

2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride is a synthetic organic compound belonging to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a dimethylamino group and an amino group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The dimethylamino group is introduced via substitution reactions using dimethylamine as a reagent.

    Amination: The amino group is added through amination reactions, often using ammonia or other amine sources.

    Final Product Formation: The final product is obtained by combining the intermediate compounds and purifying the resulting product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple pyrrolidine ring without additional substituents.

    N-Methylpyrrolidine: Pyrrolidine with a methyl group attached to the nitrogen atom.

    N,N-Dimethylpyrrolidine: Pyrrolidine with two methyl groups attached to the nitrogen atom.

Uniqueness

2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O.2ClH/c1-9(2)7-11(13)12(16)15-6-5-10(8-15)14(3)4;;/h9-11H,5-8,13H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLIIDYAFUOPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCC(C1)N(C)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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